2,4-dichloro-N-ethylbenzenesulfonamide
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Overview
Description
2,4-dichloro-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C8H9Cl2NO2S. It is a derivative of benzenesulfonamide, characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring and an ethyl group attached to the nitrogen atom of the sulfonamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-ethylbenzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4-dichlorobenzenesulfonyl chloride+ethylamine→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to produce the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Nucleophilic substitution: Substituted benzenesulfonamides.
Oxidation: Sulfonic acids.
Reduction: Amines and alcohols.
Hydrolysis: Sulfonic acids and ethylamine.
Scientific Research Applications
2,4-dichloro-N-ethylbenzenesulfonamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide derivative, it may inhibit enzymes such as dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichlorobenzenesulfonamide
- N-ethylbenzenesulfonamide
- 2,4-dichloro-N-methylbenzenesulfonamide
Uniqueness
2,4-dichloro-N-ethylbenzenesulfonamide is unique due to the presence of both chlorine atoms and an ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a compound of interest for further research .
Properties
IUPAC Name |
2,4-dichloro-N-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-2-11-14(12,13)8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABDZBDOEJEQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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